molecular formula C10H18N2 B1524514 decahydro-1H-pyrrolo[3,4-a]indolizine CAS No. 1354954-15-6

decahydro-1H-pyrrolo[3,4-a]indolizine

Cat. No.: B1524514
CAS No.: 1354954-15-6
M. Wt: 166.26 g/mol
InChI Key: ATTNTEJBTCFFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-1H-pyrrolo[3,4-a]indolizine is a heterocyclic compound with the molecular formula C10H18N2 It is a saturated derivative of indolizine, characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-pyrrolo[3,4-a]indolizine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted pyrroles with suitable leaving groups. For instance, the reaction of N-(2-bromoethyl)pyrrole with a base such as sodium hydride can lead to the formation of the desired indolizine structure through a nucleophilic substitution mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-pyrrolo[3,4-a]indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at activated positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation and subsequent nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields fully saturated derivatives.

Scientific Research Applications

Decahydro-1H-pyrrolo[3,4-a]indolizine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of decahydro-1H-pyrrolo[3,4-a]indolizine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound with an unsaturated structure.

    Pyrrolo[1,2-a]pyridine: Another isomer with a different ring fusion pattern.

    Decahydroquinoline: A similar bicyclic compound with a different nitrogen placement.

Uniqueness

Decahydro-1H-pyrrolo[3,4-a]indolizine is unique due to its fully saturated structure, which imparts different chemical reactivity and biological activity compared to its unsaturated counterparts. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2,3,3a,4,6,7,8,9,9a,9b-decahydro-1H-pyrrolo[3,4-a]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9(8)10(12)3-1/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTNTEJBTCFFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CNCC3C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
decahydro-1H-pyrrolo[3,4-a]indolizine
Reactant of Route 2
decahydro-1H-pyrrolo[3,4-a]indolizine
Reactant of Route 3
decahydro-1H-pyrrolo[3,4-a]indolizine
Reactant of Route 4
decahydro-1H-pyrrolo[3,4-a]indolizine
Reactant of Route 5
decahydro-1H-pyrrolo[3,4-a]indolizine
Reactant of Route 6
decahydro-1H-pyrrolo[3,4-a]indolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.